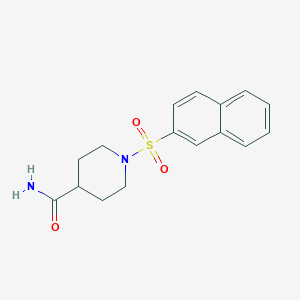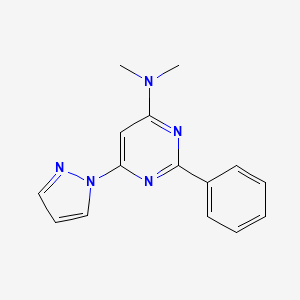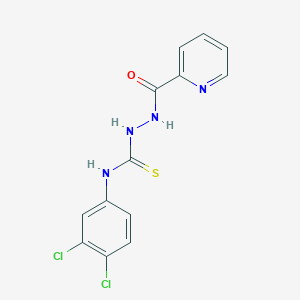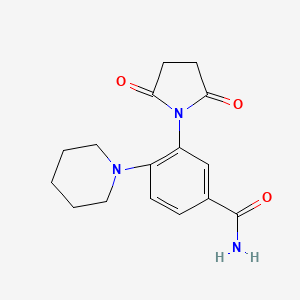
2-bromo-N-4-morpholinylbenzamide
Übersicht
Beschreibung
2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a benzamide derivative that has a bromine atom at the 2-position and a morpholine group at the 4-position.
Wirkmechanismus
The mechanism of action of 2-bromo-N-4-morpholinylbenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been reported to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are essential for cell division and growth. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-4-morpholinylbenzamide has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-bromo-N-4-morpholinylbenzamide in lab experiments is its high purity and well-established synthesis method. This compound has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-4-morpholinylbenzamide. One of the significant directions is the development of more potent analogs of this compound that can be used in the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination therapy with other drugs is an area of active research. Further studies are also needed to understand the potential toxic effects of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, 2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound has been extensively studied for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The advantages of using this compound in lab experiments include its high purity and well-established synthesis method, while its potential toxicity is a limitation. There are several future directions for the study of this compound, including the development of more potent analogs and the potential use of combination therapy.
Synthesemethoden
The synthesis of 2-bromo-N-4-morpholinylbenzamide involves the reaction of 2-bromoaniline with N-morpholinylbenzamide in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been well-established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-4-morpholinylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-bromo-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBIIFYAUWGZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301352 | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-4-morpholinylbenzamide | |
CAS RN |
331255-48-2 | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331255-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-4-morpholinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)


![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)



![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)